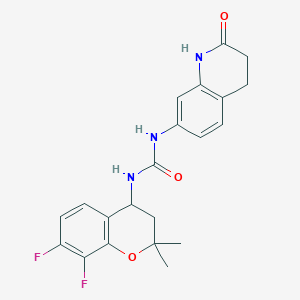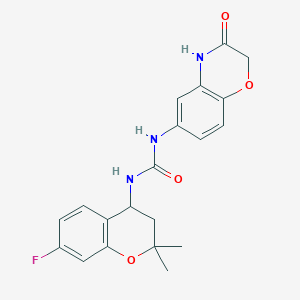![molecular formula C24H25F3N6O3 B10834565 3-[[4-[Cyclopentyl-[[2-[4-(trifluoromethyl)imidazol-1-yl]pyrimidin-5-yl]amino]methyl]benzoyl]amino]propanoic acid](/img/structure/B10834565.png)
3-[[4-[Cyclopentyl-[[2-[4-(trifluoromethyl)imidazol-1-yl]pyrimidin-5-yl]amino]methyl]benzoyl]amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of “PMID25828189-Compound-21” involves several steps, starting with the preparation of a sulfoximine-structure-substituted cyclohexylamine stereoisomer. This intermediate is then reacted with substituted pyrrolopyrimidine to obtain the final heterocyclic compound . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry and yield.
Chemical Reactions Analysis
“PMID25828189-Compound-21” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used, but they typically include various derivatives of the original compound with altered functional groups .
Scientific Research Applications
“PMID25828189-Compound-21” has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of different reagents and conditions on chemical transformations.
Biology: The compound is employed in studies involving cellular signaling pathways and receptor interactions, particularly those related to the angiotensin type 2 receptor.
Mechanism of Action
The mechanism of action of “PMID25828189-Compound-21” involves its interaction with the angiotensin type 2 receptor. Upon binding to this receptor, the compound induces a conformational change that triggers a cascade of intracellular signaling events. These events include the activation of endothelial nitric oxide synthase, leading to increased production of nitric oxide, which has vasodilatory and anti-inflammatory effects. Additionally, the compound modulates the activity of various downstream effectors, such as adenylate cyclase, which further contributes to its biological effects .
Comparison with Similar Compounds
“PMID25828189-Compound-21” is unique compared to other similar compounds due to its high selectivity and potency as an angiotensin type 2 receptor agonist. Similar compounds include:
Compound 19: Another potential lead compound that inhibits the SARS-CoV-2 3CL protease.
Other angiotensin receptor agonists: These compounds share similar mechanisms of action but may differ in their selectivity, potency, and therapeutic applications.
Properties
Molecular Formula |
C24H25F3N6O3 |
|---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
3-[[4-[cyclopentyl-[[2-[4-(trifluoromethyl)imidazol-1-yl]pyrimidin-5-yl]amino]methyl]benzoyl]amino]propanoic acid |
InChI |
InChI=1S/C24H25F3N6O3/c25-24(26,27)19-13-33(14-31-19)23-29-11-18(12-30-23)32-21(15-3-1-2-4-15)16-5-7-17(8-6-16)22(36)28-10-9-20(34)35/h5-8,11-15,21,32H,1-4,9-10H2,(H,28,36)(H,34,35) |
InChI Key |
KUIQXXFGGIPRIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(C2=CC=C(C=C2)C(=O)NCCC(=O)O)NC3=CN=C(N=C3)N4C=C(N=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-tert-butylphenyl)-4-chloro-3-[(3-chloropyridin-2-yl)-(2-hydroxyethyl)amino]benzamide](/img/structure/B10834483.png)
![4-chloro-3-[(3-chloropyridin-2-yl)-[2-(methylamino)-2-oxoethyl]amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B10834495.png)
![N-(4-tert-butylphenyl)-4-chloro-3-[(3-chloropyridin-2-yl)-(2-methoxyethyl)amino]benzamide](/img/structure/B10834500.png)
![N-[4-chloro-3-(6-propan-2-yloxy-1H-benzimidazol-2-yl)phenyl]-6,8-dimethoxyquinazolin-4-amine](/img/structure/B10834508.png)
![N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]-4-[[9-methyl-6-[4-(trifluoromethoxy)phenyl]purin-2-yl]amino]benzamide](/img/structure/B10834514.png)
![2-[3-fluoro-4-(methanesulfonamidomethyl)phenyl]-N-[[2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl]methyl]acetamide](/img/structure/B10834526.png)
![3-[(2-amino-2-oxoethyl)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B10834537.png)


![N-[[5-tert-butyl-2-(3-chlorophenyl)pyrazol-3-yl]methyl]-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10834549.png)
![(2S)-4-[5-[(1S)-1,2-dihydroxyethyl]-3-fluoropyridin-2-yl]-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide](/img/structure/B10834553.png)
![1-[3-Fluoro-4-[(sulfamoylamino)methyl]phenyl]-3-[[2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl]methyl]urea](/img/structure/B10834561.png)

![(1S)-N-(2,6-difluorophenyl)-2-[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]-1,3-dihydroisoindole-1-carboxamide](/img/structure/B10834566.png)
